molecular formula C8H10O5 B13286679 4-Oxocyclohexane-1,2-dicarboxylic acid CAS No. 90954-18-0

4-Oxocyclohexane-1,2-dicarboxylic acid

Cat. No.: B13286679
CAS No.: 90954-18-0
M. Wt: 186.16 g/mol
InChI Key: LPGRDDHUKZNRMC-UHFFFAOYSA-N
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Description

4-Oxocyclohexane-1,2-dicarboxylic acid is an organic compound with the molecular formula C₈H₁₀O₅ and a molecular weight of 186.16 g/mol . This compound is characterized by a cyclohexane ring substituted with a keto group at the 4-position and two carboxylic acid groups at the 1- and 2-positions. It is a versatile intermediate used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Oxocyclohexane-1,2-dicarboxylic acid can be synthesized through several methods. One common approach involves the oxidation of cyclohexane derivatives. For instance, cyclohexane-1,2-dicarboxylic anhydride can be oxidized using potassium permanganate under acidic conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often employing catalysts and controlled reaction environments to ensure efficient conversion of starting materials.

Chemical Reactions Analysis

Types of Reactions: 4-Oxocyclohexane-1,2-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 4-hydroxycyclohexane-1,2-dicarboxylic acid.

    Substitution: The carboxylic acid groups can participate in esterification and amidation reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Alcohols or amines in the presence of acid catalysts for esterification or amidation.

Major Products:

    Oxidation: Higher oxidation states of the compound.

    Reduction: 4-Hydroxycyclohexane-1,2-dicarboxylic acid.

    Substitution: Esters and amides of this compound.

Scientific Research Applications

4-Oxocyclohexane-1,2-dicarboxylic acid has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways involving cyclic keto acids.

    Medicine: Research into potential therapeutic applications, such as drug development for metabolic disorders.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-oxocyclohexane-1,2-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s keto and carboxylic acid groups allow it to participate in various biochemical reactions, including enzyme-catalyzed transformations. These interactions can influence metabolic pathways and cellular processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

    Cyclohexane-1,2-dicarboxylic acid: Lacks the keto group at the 4-position.

    4-Hydroxycyclohexane-1,2-dicarboxylic acid: Contains a hydroxyl group instead of a keto group at the 4-position.

    Cyclohexane-1,4-dicarboxylic acid: Has carboxylic acid groups at the 1- and 4-positions instead of the 1- and 2-positions.

Uniqueness: 4-Oxocyclohexane-1,2-dicarboxylic acid is unique due to the presence of both a keto group and two carboxylic acid groups on the cyclohexane ring. This combination of functional groups imparts distinct chemical reactivity and makes it a versatile intermediate in organic synthesis .

Properties

CAS No.

90954-18-0

Molecular Formula

C8H10O5

Molecular Weight

186.16 g/mol

IUPAC Name

4-oxocyclohexane-1,2-dicarboxylic acid

InChI

InChI=1S/C8H10O5/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h5-6H,1-3H2,(H,10,11)(H,12,13)

InChI Key

LPGRDDHUKZNRMC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CC(C1C(=O)O)C(=O)O

Origin of Product

United States

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